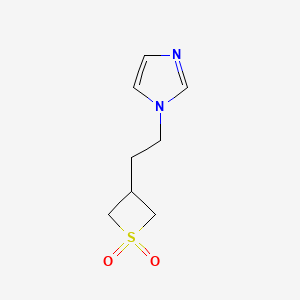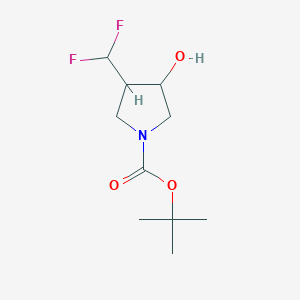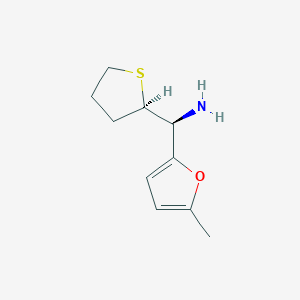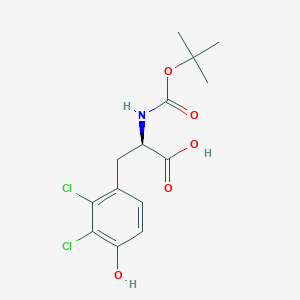
1-(((2-Methoxyethyl)(methyl)amino)methyl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((2-Methoxyethyl)(methyl)amino)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and an amino group
Méthodes De Préparation
The synthesis of 1-(((2-Methoxyethyl)(methyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2-methoxyethylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(((2-Methoxyethyl)(methyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The imine intermediate can be reduced to form the amine.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(((2-Methoxyethyl)(methyl)amino)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of cyclopentane derivatives on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(((2-Methoxyethyl)(methyl)amino)methyl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(((2-Methoxyethyl)(methyl)amino)methyl)cyclopentan-1-ol include:
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol: Differing by the presence of a chlorophenyl group.
1-Methyl-2-cyclopenten-1-ol: Differing by the presence of a methyl group and a cyclopentene ring.
2-[(2-methoxyphenyl)methyl]cyclopentan-1-ol: Differing by the presence of a methoxyphenyl group. These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications.
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
1-[[2-methoxyethyl(methyl)amino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-11(7-8-13-2)9-10(12)5-3-4-6-10/h12H,3-9H2,1-2H3 |
Clé InChI |
LLQONMXSHGORKX-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC)CC1(CCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Oxo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid](/img/structure/B12991274.png)
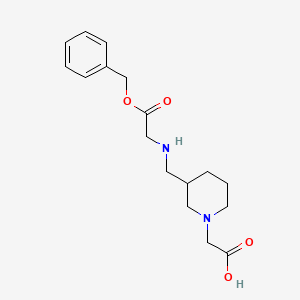
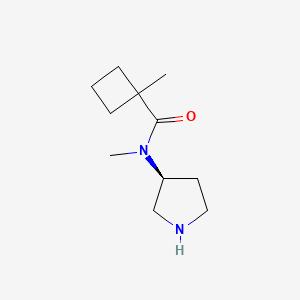
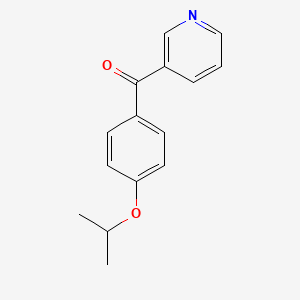
![Rel-benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12991296.png)
![tert-Butyl (R)-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12991301.png)
![(4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B12991305.png)
![2,5-Dioxaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B12991306.png)
